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molecular formula C15H16ClFN4O2 B598182 Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate CAS No. 1202759-89-4

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate

Cat. No. B598182
M. Wt: 338.767
InChI Key: IKWLSHDHFYDICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09415049B2

Procedure details

2,4-Dichloro-5-fluoropyrimidine (800 mg, 4.8 mmoL), tert-butyl (3-aminophenyl)carbamate (996 mg, 4.8 mmoL) and Hunig's base (948 uL, 5.75 mmoL) were dissolved in THF (20 mL). The reaction mixture was heated at reflux overnight. After cooling, partitioned between water/brine (10 mL), agitated and separated the layers. Dried organic phase over sodium sulfate, and the solvent was removed via rotary evaporation. Titration with EtOAc and Heptane gave after filtration a white solid, 1 g. LC/MS (RT=2.03/(M+1)) 339.1.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
996 mg
Type
reactant
Reaction Step One
Quantity
948 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH:14]=[CH:15][CH:16]=1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:10][C:11]2[CH:12]=[C:13]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH:14]=[CH:15][CH:16]=2)[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
996 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(OC(C)(C)C)=O
Name
Quantity
948 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
partitioned between water/brine (10 mL)
CUSTOM
Type
CUSTOM
Details
separated the layers
CUSTOM
Type
CUSTOM
Details
Dried organic phase over sodium sulfate, and the solvent was removed via rotary evaporation
CUSTOM
Type
CUSTOM
Details
Titration with EtOAc and Heptane gave
FILTRATION
Type
FILTRATION
Details
after filtration a white solid, 1 g
CUSTOM
Type
CUSTOM
Details
LC/MS (RT=2.03/(M+1)) 339.1

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)NC=1C=C(C=CC1)NC(OC(C)(C)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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